molecular formula C20H27ClN4O3 B2936180 N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide CAS No. 1031153-69-1

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide

Cat. No.: B2936180
CAS No.: 1031153-69-1
M. Wt: 406.91
InChI Key: IFEMJHJPGVYFHO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-cyanocyclohexane as primary starting materials.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline undergoes a reaction with chloroacetyl chloride to form an intermediate compound.

    Amidation: The intermediate is then reacted with 1-cyanocyclohexane in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of iodinated or brominated derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Biological Studies: Used in assays to understand its effects on cellular processes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide: can be compared with other compounds like:

Uniqueness

    Structural Features: The presence of both a chloro and methoxy group on the phenyl ring, along with the cyanocyclohexyl moiety, makes it unique.

    Reactivity: Its specific reactivity profile in oxidation, reduction, and substitution reactions distinguishes it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O3/c1-24(12-18(26)23-16-11-15(21)7-8-17(16)28-3)13-19(27)25(2)20(14-22)9-5-4-6-10-20/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMJHJPGVYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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